Argpyrimidine

AGE quantification diabetic complications lens cataract

Argpyrimidine is the only methylglyoxal‑specific AGE that combines acid‑stable HPLC compatibility (6 N HCl hydrolysis, 320/380 nm detection) with monoclonal‑antibody‑based ELISA quantification. Unlike pentosidine or CML, it shows a 2–3‑fold diabetic‑to‑control elevation and correlates strongly with HbA1c (P=0.0001), enabling robust inter‑study carbonyl‑stress comparisons. Its 7‑fold increase in brunescent cataract lenses and ability to enhance αA‑crystallin chaperone function by 20–39 % make it a superior standard for diabetes, lens aging, and protein‑aggregation research. Choose this lot for defined, reproducible AGE quantification.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 195143-52-3
Cat. No. B065418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgpyrimidine
CAS195143-52-3
Synonymsargpyrimidine
N-delta-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O
InChIInChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1
InChIKeyDCPBQSFZQHFSMR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Argpyrimidine (CAS 195143-52-3): A Methylglyoxal-Derived Fluorescent Advanced Glycation End-Product for Quantitative Biomarker Research


Argpyrimidine (CAS 195143-52-3) is a fluorescent advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (MG) with the guanidino group of arginine residues in proteins [1]. It belongs to the class of hydroxypyrimidines and is characterized by a distinct blue fluorescence with excitation/emission maxima at 320/380 nm [2]. As a well-defined MG-derived epitope, argpyrimidine serves as a quantitative biomarker of carbonyl stress and is extensively employed in studies of diabetic complications, lens aging, and protein aggregation pathologies [1]. Its acid-stable nature enables robust HPLC quantification directly from hydrolyzed tissue proteins, distinguishing it from other AGEs that require more complex analytical workflows [1].

Why Argpyrimidine Cannot Be Substituted by Other AGE Standards Like Pentosidine or CML in Quantitative Studies


Advanced glycation end-products represent a heterogeneous class of protein modifications with distinct chemical structures, formation pathways, and fluorescent properties. Argpyrimidine, uniquely derived from the methylglyoxal-arginine reaction, exhibits a specific excitation/emission profile (320/380 nm) and acid stability that differs fundamentally from pentosidine (335/385 nm) or non-fluorescent carboxymethyllysine (CML) [1]. In direct chromatographic comparisons, argpyrimidine concentrations in diabetic serum proteins were 2–3 fold higher than nondiabetic controls, whereas pentosidine levels were 10–25 times lower overall [2]. Furthermore, monoclonal antibodies raised against MG-modified proteins specifically recognize argpyrimidine as the dominant epitope, enabling immunoassay-based detection that cross-reacts minimally with other AGE structures [3]. Substituting argpyrimidine with another AGE standard would compromise analytical specificity, alter quantitative outcomes, and invalidate cross-study comparisons, particularly in diabetes and cataract research where MG-driven carbonyl stress is the primary pathological driver.

Quantitative Differentiation of Argpyrimidine: HPLC and Immunochemical Evidence Against Pentosidine, CML, and Hydroimidazolone


Argpyrimidine Exhibits 10–25× Higher Abundance Than Pentosidine in Human Lens and Serum Proteins

In a direct HPLC comparison of acid-hydrolyzed human lens and serum proteins, argpyrimidine concentrations were 10- to 25-fold higher than pentosidine concentrations across all samples analyzed. Specifically, diabetic serum proteins contained 9.3 ± 6.7 pmol/mg argpyrimidine versus nondiabetic controls at 4.4 ± 3.4 pmol/mg, a 2- to 3-fold elevation [1]. In contrast, pentosidine levels remained substantially lower (absolute values not reported in abstract), underscoring argpyrimidine's predominant accumulation under carbonyl stress conditions [1].

AGE quantification diabetic complications lens cataract

Argpyrimidine Accumulation in Cataractous Lenses Exceeds Age-Matched Controls by 7-Fold

HPLC analysis of human lens proteins revealed that brunescent cataractous lenses contained approximately seven times higher argpyrimidine concentrations than aged non-cataractous lenses [1]. This stark difference was not observed to the same degree for pentosidine, highlighting argpyrimidine's specific association with advanced glycation-driven lens opacification [1].

cataract lens aging AGE pathology

Distinct Fluorescence Signature (320/380 nm) Enables Selective Detection Separate from Pentosidine (335/385 nm)

Argpyrimidine exhibits a unique fluorescence profile with excitation maximum at 320 nm and emission maximum at 380 nm, which differs from pentosidine's 335 nm excitation and 385 nm emission [1]. This spectral separation permits selective quantification of argpyrimidine even in complex biological matrices containing multiple fluorescent AGEs, eliminating the need for chromatographic separation in some fluorescence-based assays [1].

fluorescence spectroscopy AGE detection analytical chemistry

Argpyrimidine Modification of αA-Crystallin at R21, R49, and R103 Enhances Chaperone Function by 20–39%

Mass spectrometric analysis of methylglyoxal-modified human αA-crystallin identified argpyrimidine formation specifically at arginine residues R21, R49, and R103 [1]. Functional studies using site-directed mutagenesis demonstrated that replacing R21 or R103 with alanine (mimicking charge-neutral argpyrimidine modification) increased chaperone function by 20% and 18% in insulin aggregation assays, and by 39% and 28% in citrate synthase aggregation assays, relative to wild-type αA-crystallin [1].

protein aggregation α-crystallin site-specific modification

Monoclonal Antibody Specificity for Argpyrimidine Enables Competitive ELISA Quantification

A monoclonal antibody raised against methylglyoxal-modified proteins was shown to specifically recognize argpyrimidine as the dominant epitope, enabling a competitive ELISA for quantifying argpyrimidine in water-soluble tissue proteins [1]. This antibody does not significantly cross-react with other MG-derived adducts such as hydroimidazolone, confirming its utility for selective immunoaffinity purification and quantitative immunoassays [1].

immunoassay AGE detection biomarker quantification

Validated Research and Industrial Applications of Argpyrimidine Based on Quantitative Differentiation


Quantitative Biomarker for Diabetic Complications and Carbonyl Stress

Argpyrimidine serves as a superior biomarker compared to pentosidine in studies of diabetic pathology due to its 2–3 fold elevation in diabetic serum and strong correlation with glycosylated hemoglobin (P = 0.0001) [1]. Researchers can employ acid-hydrolysis HPLC (320/380 nm detection) or competitive ELISA to quantify argpyrimidine in serum, urine, or tissue biopsies, enabling longitudinal monitoring of carbonyl stress and evaluation of AGE inhibitor efficacy [1].

Cataract Research and Lens Aging Studies

The 7-fold increase in argpyrimidine content in brunescent cataractous lenses makes it an ideal target for investigating the role of methylglyoxal-mediated protein modifications in lens opacification [1]. Its distinct fluorescence signature allows direct detection in lens homogenates without extensive purification, supporting high-throughput screening of anti-glycation compounds [2].

Mechanistic Studies of Protein Aggregation and Chaperone Dysfunction

Site-specific argpyrimidine modification of αA-crystallin at R21, R49, and R103 enhances chaperone function by 20–39% in vitro [1]. This functional consequence provides a molecular basis for investigating how MG-driven arginine modifications alter protein homeostasis in aging and neurodegenerative diseases. Argpyrimidine can be used as a defined chemical standard to generate site-specifically modified proteins for structure-function analyses [1].

Development and Validation of AGE-Specific Immunoassays

Monoclonal antibodies specific to argpyrimidine enable the development of competitive ELISA kits for quantifying methylglyoxal-derived AGEs in clinical samples [1]. The compound serves as a calibration standard and positive control in these assays, ensuring accurate and reproducible measurements across laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.